(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid
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Overview
Description
(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid is an organic compound with a boronic acid functional group attached to a pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolo[3,2-c]pyridine core followed by the introduction of the boronic acid group. One common method includes:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.
Introduction of the Boronic Acid Group: This step often involves the use of boronic acid derivatives or boronate esters under specific reaction conditions to attach the boronic acid group to the pyrrolo[3,2-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyrrolo[3,2-c]pyridine core or the boronic acid group.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid: This compound has a similar structure but differs in the position of the boronic acid group on the pyridine ring.
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, may exhibit comparable biological activities.
Uniqueness
(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid is unique due to its specific structural features and the presence of the boronic acid group, which imparts distinct reactivity and biological properties. Its ability to participate in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-2-4-11(5-3-10)22(20,21)17-9-13(15(18)19)12-8-16-7-6-14(12)17/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHCIGUDPKUMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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